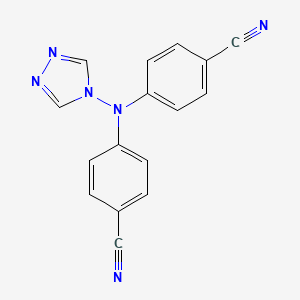

4,4'-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzonitrile is a chemical compound that features a triazole ring linked to two benzonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzonitrile typically involves the reaction of 4H-1,2,4-triazole with benzonitrile derivatives under specific conditions. One common method involves the use of a solvent such as acetonitrile and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzonitrile can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can target the nitrile groups, converting them to amines.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzonitrile rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted benzonitrile derivatives .

Scientific Research Applications

4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzonitrile exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

4,4’-((4H-1,2,4-Triazol-4-yl)methylenebis(benzoic acid)): This compound also features a triazole ring but with benzoic acid groups instead of benzonitrile.

Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: Similar structure but with a methylene bridge linking the phenyl groups.

Uniqueness

4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzonitrile is unique due to its specific combination of a triazole ring and benzonitrile groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in coordination chemistry and materials science .

Biological Activity

4,4'-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzonitrile is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its interactions with various biological targets, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of a triazole moiety linked to two benzene rings via an azanediyl group. Its molecular formula is C16H12N4, and it possesses a molecular weight of approximately 288.31 g/mol. The presence of the triazole ring is significant as it is known for conferring various biological activities.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various pathogens. A study highlighted that triazole-containing compounds demonstrated notable antibacterial and antifungal activities against standard microbial strains .

Table 1: Antimicrobial Activity of Triazole Derivatives

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For example, compounds derived from triazole scaffolds have shown cytotoxic effects against various cancer cell lines. In vitro studies indicated that certain derivatives exhibited IC50 values in the micromolar range against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines .

Table 2: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 47f | MCF-7 | 27.3 | |

| Compound 47e | MCF-7 | 43.4 | |

| Compound 40f | H37Rv (Mycobacterium tuberculosis) | Comparable to rifampicin (98%) |

Enzyme Inhibition

Triazole derivatives are also known to inhibit various enzymes that play crucial roles in disease processes. For instance, some studies have reported that these compounds can inhibit acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's .

Case Studies

A notable case study involved the synthesis and biological evaluation of several triazole derivatives. In this study, a series of compounds were synthesized and screened for their antimicrobial and anticancer activities. The results demonstrated that modifications to the triazole structure significantly influenced biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug development efforts .

Properties

Molecular Formula |

C16H10N6 |

|---|---|

Molecular Weight |

286.29 g/mol |

IUPAC Name |

4-[4-cyano-N-(1,2,4-triazol-4-yl)anilino]benzonitrile |

InChI |

InChI=1S/C16H10N6/c17-9-13-1-5-15(6-2-13)22(21-11-19-20-12-21)16-7-3-14(10-18)4-8-16/h1-8,11-12H |

InChI Key |

CZXLJNKKMYAEBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)N(C2=CC=C(C=C2)C#N)N3C=NN=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.